

Spectroscopic Characterization of 1-(Quinolin-4-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(Quinolin-4-yl)ethanone**

Cat. No.: **B1313561**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **1-(Quinolin-4-yl)ethanone**, also known as 4-acetylquinoline. This key heterocyclic compound, with the molecular formula $C_{11}H_9NO$, is a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic signature is essential for its identification, purity assessment, and the structural elucidation of its derivatives.

Physicochemical Properties

Basic physicochemical data for **1-(Quinolin-4-yl)ethanone** is summarized below.

Property	Value
Molecular Formula	$C_{11}H_9NO$
Molecular Weight	171.19 g/mol
Appearance	White powder[1]
Purity	>95%[1]
Storage	2-8°C[1]

Spectroscopic Data

A comprehensive spectroscopic analysis is critical for the unambiguous identification and characterization of **1-(Quinolin-4-yl)ethanone**. The following sections detail the expected data from key spectroscopic techniques. While a complete experimental dataset for **1-(Quinolin-4-yl)ethanone** is not readily available in the public domain, the following data is compiled from analyses of structurally similar compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of **1-(Quinolin-4-yl)ethanone** is expected to show distinct signals for the aromatic protons of the quinoline ring system and the methyl protons of the acetyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carbonyl group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The carbonyl carbon is expected to have the most downfield chemical shift.

Table 1: Predicted NMR Data for **1-(Quinolin-4-yl)ethanone**

¹ H NMR	Predicted Chemical Shift (δ , ppm)	Multiplicity
CH ₃ (acetyl)	~2.7	Singlet
Aromatic H	7.5 - 9.0	Multiplets/Doublets
¹³ C NMR	Predicted Chemical Shift (δ , ppm)	
CH ₃ (acetyl)	~25-30	
Aromatic C	120 - 150	
C=O (carbonyl)	>195	

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Predicted FT-IR Absorption Bands for **1-(Quinolin-4-yl)ethanone**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Aryl Ketone)	1680 - 1690	Strong
C=C Stretch (Aromatic)	1500 - 1600	Medium-Strong
C-H Stretch (Aromatic)	3000 - 3100	Medium-Weak
C-H Stretch (Aliphatic)	2850 - 3000	Medium-Weak
C-N Stretch	1300 - 1400	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. For a related compound, 1-(2,4-dimethylquinolin-3-yl)ethanone, the molecular ion peak is observed as the base peak, indicating the stability of the quinoline ring system. A similar stability would be expected for **1-(Quinolin-4-yl)ethanone**.

Table 3: Predicted Mass Spectrometry Data for **1-(Quinolin-4-yl)ethanone**

Ion	Predicted m/z	Description
[M] ⁺	171	Molecular Ion
[M-CH ₃] ⁺	156	Loss of a methyl radical
[M-COCH ₃] ⁺	128	Loss of an acetyl radical

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like quinoline derivatives typically exhibit strong absorption in the UV

region. The spectrum is expected to show multiple absorption bands corresponding to $\pi \rightarrow \pi^*$ transitions of the aromatic system.

Table 4: Predicted UV-Vis Absorption Data for **1-(Quinolin-4-yl)ethanone** in Ethanol

Transition	Predicted λ_{max} (nm)
$\pi \rightarrow \pi$	~220-240
$\pi \rightarrow \pi$	~270-290
$n \rightarrow \pi^*$	~310-330

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of **1-(Quinolin-4-yl)ethanone**.

NMR Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of **1-(Quinolin-4-yl)ethanone** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved by gentle vortexing.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher.
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-64 (depending on concentration).
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.

- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shifts using the residual solvent peak as a reference.
 - Integrate the peaks in the ^1H NMR spectrum.

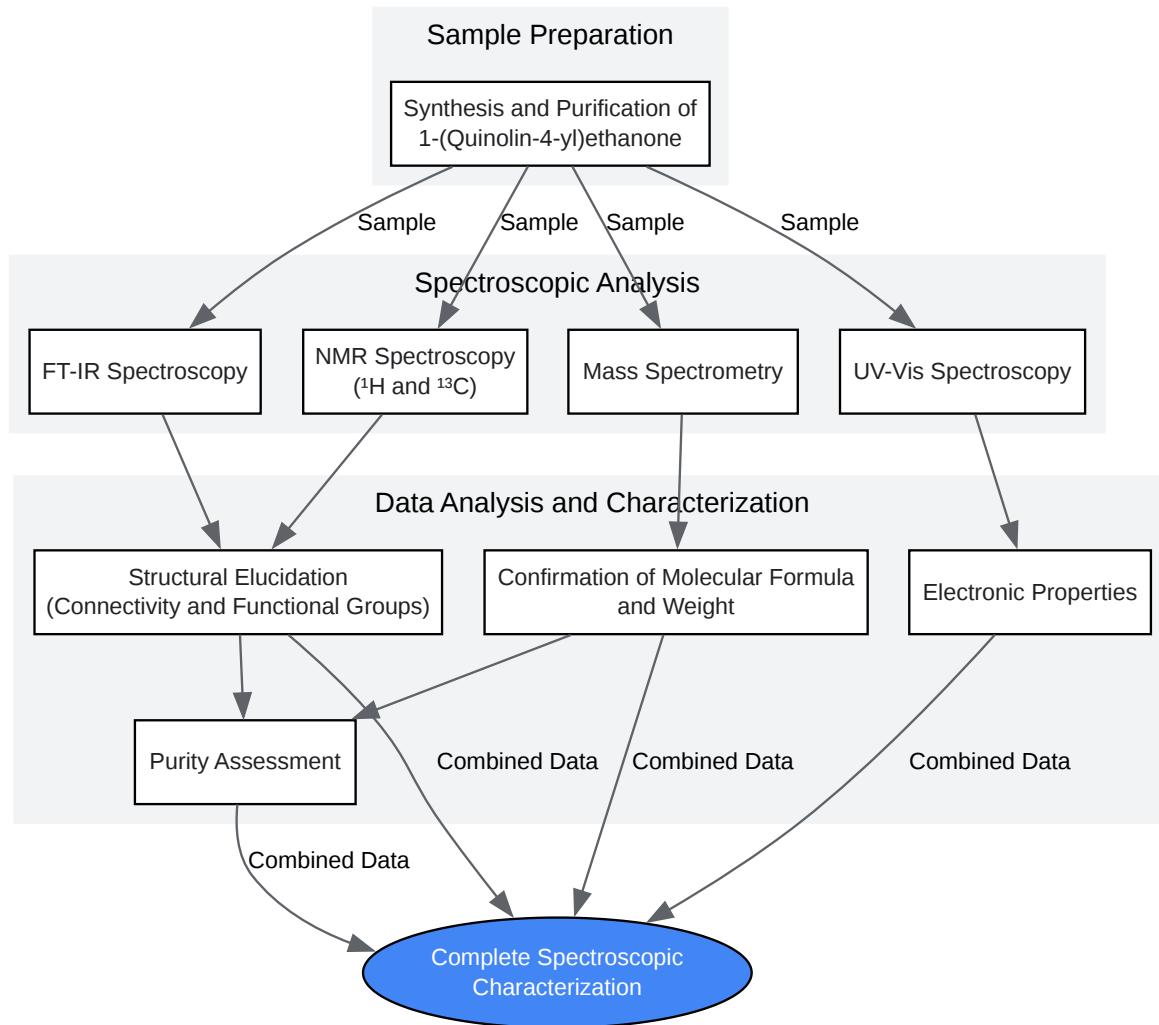
FT-IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean.
 - Place a small amount of the solid **1-(Quinolin-4-yl)ethanone** sample onto the crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Spectrometer: FT-IR spectrometer.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .

- Number of Scans: 16-32.
- Data Acquisition and Processing:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum.
 - The software will automatically ratio the sample spectrum to the background spectrum to produce the infrared absorption spectrum.

Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of **1-(Quinolin-4-yl)ethanone** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrument Parameters (Electrospray Ionization - ESI):
 - Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.
 - Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
 - Capillary Voltage: Typically 3-5 kV.
 - Nebulizer Gas Flow and Temperature: Optimized for the specific instrument and solvent.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.
 - Acquire the mass spectrum.


UV-Vis Spectroscopy

- Sample Preparation:

- Prepare a stock solution of **1-(Quinolin-4-yl)ethanone** of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
- Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
- Instrument Parameters:
 - Spectrophotometer: Double-beam UV-Vis spectrophotometer.
 - Wavelength Range: Scan from 200 to 800 nm.
 - Blank: Use the same solvent as used for the sample as a blank to zero the instrument.
- Data Acquisition:
 - Record the absorbance spectrum of the sample at different concentrations.
 - Identify the wavelength of maximum absorbance (λ_{max}).

Workflow and Relationships

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **1-(Quinolin-4-yl)ethanone**.

[Click to download full resolution via product page](#)

Caption: Workflow for the Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(Quinolin-4-yl)ethanone, CasNo.60814-30-4 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 1-(Quinolin-4-yl)ethanone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313561#spectroscopic-characterization-of-1-quinolin-4-yl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com